2-(2-Bromoethoxy)-1,4-difluorobenzene
Overview
Description
2-(2-Bromoethoxy)-1,4-difluorobenzene is an organic compound that features a benzene ring substituted with two fluorine atoms and a bromoethoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,4-difluorobenzene can be achieved through the Williamson Ether Synthesis. This involves the reaction of 1,4-difluorobenzene with 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from 2-bromoethanol attacks the electrophilic carbon of 1,4-difluorobenzene, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)-1,4-difluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromoethoxy group can be substituted by various nucleophiles, leading to the formation of different ether derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.
Major Products
Nucleophilic Substitution: Various ether derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethoxy derivatives.
Scientific Research Applications
2-(2-Bromoethoxy)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)-1,4-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethoxy group acts as a leaving group in nucleophilic substitution reactions, while the fluorine atoms on the benzene ring influence the compound’s electronic properties, making it more reactive towards certain reagents. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethoxy)benzene: Lacks the fluorine substituents, making it less reactive in certain reactions.
1,4-Difluorobenzene: Does not contain the bromoethoxy group, limiting its use in nucleophilic substitution reactions.
2-(2-Bromoethoxy)ethanol: Contains an additional hydroxyl group, which can participate in further reactions.
Uniqueness
2-(2-Bromoethoxy)-1,4-difluorobenzene is unique due to the presence of both fluorine atoms and the bromoethoxy group. This combination imparts distinct electronic and steric properties, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-(2-bromoethoxy)-1,4-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJSZOUNCJMONM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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